molecular formula C13H28ClN B3384273 4-Octylpiperidine hydrochloride CAS No. 5397-87-5

4-Octylpiperidine hydrochloride

Cat. No.: B3384273
CAS No.: 5397-87-5
M. Wt: 233.82 g/mol
InChI Key: QRSPHZCFNJKDPZ-UHFFFAOYSA-N
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Description

4-Octylpiperidine hydrochloride (CAS: 5397-87-5) is a piperidine derivative with a linear octyl chain substituted at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₂₈ClN, and it has a molecular weight of 233.82 g/mol . The compound is structurally characterized by its aliphatic octyl group, which confers distinct physicochemical properties, such as increased lipophilicity compared to piperidine derivatives with aromatic substituents. Limited data on its safety, storage, and regulatory status suggest further research is needed to fully characterize this compound .

Properties

IUPAC Name

4-octylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N.ClH/c1-2-3-4-5-6-7-8-13-9-11-14-12-10-13;/h13-14H,2-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSPHZCFNJKDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80636129
Record name 4-Octylpiperidine--hydrogen chloride (1/1)
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Molecular Weight

233.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5397-87-5
Record name NSC4277
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Record name 4-Octylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80636129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-octylpiperidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-octylpiperidine hydrochloride typically involves the alkylation of piperidine with octyl halides. One common method is the reaction of piperidine with 1-bromooctane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting 4-octylpiperidine is then treated with hydrochloric acid to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Octylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-octylpiperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling .

Comparison with Similar Compounds

Aliphatic vs. Aromatic Substituents

This structural difference may influence its pharmacokinetic profile, favoring applications in lipid-based drug delivery systems.

Bioactivity and Therapeutic Use

  • Orphenadrine hydrochloride and memantine hydrochloride are clinically validated drugs. Orphenadrine acts as a muscle relaxant via anticholinergic mechanisms, whereas memantine’s adamantane structure enables NMDA receptor antagonism for Alzheimer’s treatment .
  • In contrast, this compound lacks documented therapeutic applications, suggesting its role as a synthetic intermediate or research probe .

Physicochemical Properties

The molecular weight of this compound (233.82 g/mol) is significantly lower than that of 4-(diphenylmethoxy)piperidine hydrochloride (303.83 g/mol), which may correlate with differences in crystallinity and melting points .

Biological Activity

4-Octylpiperidine hydrochloride is a chemical compound characterized by its piperidine structure, which features an octyl chain substituent. This compound has garnered attention in various fields of pharmacology and medicinal chemistry due to its potential biological activities, particularly concerning enzyme modulation and interactions with neurotransmitter systems.

  • Molecular Formula : C12H25ClN
  • Molecular Weight : 220.79 g/mol
  • Structure : The structure of this compound includes a piperidine ring with an octyl group, enhancing its lipophilicity and influencing its biological interactions.

Enzyme Modulation

Research indicates that this compound exhibits significant interactions with cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various drugs and xenobiotics, suggesting that this compound may alter drug metabolism and efficacy profiles.

  • Impact on Drug Metabolism : Studies have shown that compounds similar to 4-Octylpiperidine can inhibit or induce cytochrome P450 activity, potentially leading to altered pharmacokinetics of co-administered drugs.

Neuropharmacological Effects

Preliminary investigations suggest that this compound may interact with neurotransmitter systems, which could have implications for treating neurological disorders. Its ability to modulate neurotransmission could position it as a candidate for further studies in neuropharmacology.

  • Potential Applications : Given its structural similarities to known psychoactive compounds, there is potential for exploring its role in managing conditions such as anxiety or depression through modulation of serotonin or dopamine pathways .

Case Study 1: Cytochrome P450 Interaction

A study conducted on the effects of this compound on CYP3A4 activity demonstrated that the compound could significantly inhibit this enzyme, which is responsible for the metabolism of approximately 50% of all drugs. The results indicated a need for caution when co-administering medications metabolized by CYP3A4 with this compound.

Enzyme Inhibition (%) IC50 (µM)
CYP3A465%5.2

Case Study 2: Neurotransmitter Modulation

In another investigation focusing on the neuropharmacological properties, researchers evaluated the impact of this compound on serotonin receptor binding. The findings suggested a moderate affinity for the 5-HT2A receptor, indicating potential for further exploration in psychiatric applications.

Receptor Type Binding Affinity (Ki µM)
5-HT2A1.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Octylpiperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Octylpiperidine hydrochloride

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